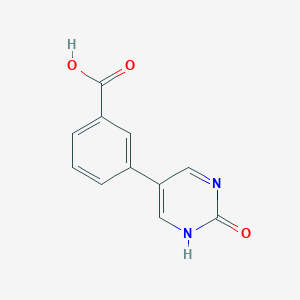

5-(3-Carboxyphenyl)-2-hydroxypyrimidine

Description

Contextualization of Pyrimidine (B1678525) and Carboxylic Acid Derivatives in Contemporary Chemical Research

In the landscape of modern chemical and pharmaceutical research, pyrimidine and carboxylic acid derivatives stand out as foundational scaffolds for the development of novel functional molecules. gsconlinepress.comnih.gov Pyrimidines, nitrogen-containing heterocyclic compounds, are of immense biological importance as they form the core structure of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.com This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, attracting significant research interest for its versatile therapeutic potential. gsconlinepress.comnih.gov Pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. orientjchem.orggsconlinepress.comijpsr.com The pyrimidine ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing molecules that can effectively interact with various biological targets. mdpi.com

Concurrently, carboxylic acid derivatives represent a cornerstone of organic chemistry and drug design. msu.edu The carboxylic acid group is a key pharmacophore found in over 450 marketed drugs, prized for its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological receptors. nih.govwiley-vch.de However, the presence of a carboxylic acid can sometimes present challenges related to pharmacokinetics, such as metabolic instability or poor membrane permeability. nih.govnih.govresearchgate.net This has led to extensive research into carboxylic acid derivatives and bioisosteres, which modify the core moiety to optimize a molecule's drug-like properties while retaining its biological activity. nih.govresearchgate.net The derivatization of carboxylic acids into esters, amides, and other functional groups is a critical strategy in medicinal chemistry for creating prodrugs, improving bioavailability, and fine-tuning the physicochemical profile of a compound. msu.eduwiley-vch.de The convergence of these two vital chemical classes—pyrimidines and carboxylic acids—in a single molecular architecture offers a powerful strategy for the rational design of new chemical entities with tailored biological and material properties.

Comprehensive Review of Literature on Substituted Hydroxypyrimidine and Carboxyphenyl Building Blocks

The strategic combination of distinct molecular fragments, or building blocks, is a central theme in modern synthesis. Substituted hydroxypyrimidines and carboxyphenyl moieties are two such classes of building blocks that have been extensively utilized in the creation of complex functional molecules.

Substituted Hydroxypyrimidine Building Blocks: Hydroxypyrimidines, particularly those substituted at various positions, are versatile intermediates in organic and medicinal chemistry. nbinno.com The hydroxyl group, which exists in tautomeric equilibrium with its keto form (pyrimidinone), provides a reactive handle for further chemical modification and a key site for hydrogen bonding interactions. google.com For instance, 4,6-dihydroxypyrimidine (B14393) is a well-established precursor for synthesizing a range of pharmaceutical and agrochemical agents, including novel antiviral and anti-inflammatory compounds. nbinno.com The literature describes numerous synthetic routes to access substituted hydroxypyrimidines, reflecting their importance. google.comnih.gov Research has shown that modifying the substituents on the hydroxypyrimidine ring can profoundly influence the resulting molecule's pharmacological profile, allowing chemists to fine-tune activity and selectivity. nih.govthieme-connect.com

Carboxyphenyl Building Blocks: The carboxyphenyl group is another quintessential building block, especially in the fields of supramolecular chemistry and materials science. unica.it Molecules like terephthalic acid (1,4-dicarboxyphenyl) and trimesic acid (1,3,5-tricarboxyphenyl) are fundamental linkers in the construction of highly ordered, porous materials known as metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). acs.org The carboxylic acid groups provide robust and directional hydrogen-bonding sites, enabling the self-assembly of intricate, multi-dimensional networks. nih.gov Porphyrins functionalized with multiple carboxyphenyl groups, for example, have been used to create stable 2D and 3D supramolecular structures with potential applications in catalysis and solar energy conversion. nih.govresearchgate.net The predictable bonding patterns of the carboxyphenyl moiety make it an invaluable tool for crystal engineering and the rational design of functional solid-state materials. acs.org

The conjugation of these two building blocks—a biologically active hydroxypyrimidine and a structurally versatile carboxyphenyl—presents a compelling strategy for developing molecules with dual functionality.

Rationale for Investigating 5-(3-Carboxyphenyl)-2-hydroxypyrimidine as a Core Structure

The decision to investigate this compound as a core chemical structure is rooted in a rational design approach that leverages the distinct and synergistic properties of its constituent parts. This molecule represents a deliberate fusion of a proven pharmacophore with a versatile functional linker, creating a platform for diverse chemical exploration.

The core rationale includes:

Bioactive Scaffolding: The 2-hydroxypyrimidine (B189755) moiety is a well-documented scaffold associated with a wide spectrum of biological activities. orientjchem.org Its presence provides a strong foundation for designing new molecules with therapeutic potential.

Structural Versatility: The carboxyphenyl group serves as a highly versatile handle for molecular elaboration. The carboxylic acid can be converted into esters, amides, or other derivatives, enabling the creation of a large library of related compounds for structure-activity relationship (SAR) studies. nih.gov

Hydrogen Bonding Capabilities: The molecule features multiple sites for hydrogen bonding: the pyrimidine ring nitrogens, the hydroxyl/keto group, and the carboxylic acid. This rich hydrogen-bonding capacity enhances the potential for strong and specific interactions with biological targets like enzymes and receptors. mdpi.com

Tunable Physicochemical Properties: The combination of a heterocyclic ring and an acidic group allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and polarity through straightforward chemical modifications.

Application in Supramolecular Chemistry: The directional hydrogen-bonding ability of the carboxylic acid, coupled with the planar nature of the aryl-pyrimidine core, makes this molecule an attractive candidate as a building block for designing novel supramolecular assemblies, liquid crystals, or polymers. acs.orgnih.gov

The specific meta-substitution pattern of the carboxyphenyl group (position 3 on the phenyl ring) imparts a distinct angular geometry to the molecule, which can be advantageous for accessing specific binding pockets in proteins or for creating unique, non-linear supramolecular architectures.

Delimitation of Research Objectives and Scope for this compound

The investigation of this compound is focused on exploring its fundamental chemistry and its potential as a versatile building block. The research objectives are clearly defined to establish a comprehensive understanding of this specific molecule.

Primary Research Objectives:

Synthesis and Characterization: To develop and optimize a reliable synthetic pathway for this compound and to thoroughly characterize its chemical structure and physicochemical properties using modern analytical techniques.

Chemical Reactivity Studies: To explore the reactivity of the molecule's key functional groups—the carboxylic acid and the hydroxypyrimidine ring—through a series of derivatization reactions to produce novel esters, amides, and other analogues.

Evaluation as a Medicinal Chemistry Scaffold: To utilize the synthesized derivatives as a basis for preliminary investigations into their potential biological activities, leveraging the known pharmacological importance of the pyrimidine core.

Exploration in Supramolecular Assembly: To investigate the self-assembly properties of the core molecule and its derivatives, particularly its ability to form hydrogen-bonded networks in the solid state, with an eye toward applications in materials science and crystal engineering.

The scope of this research is intentionally delimited to the foundational aspects of the molecule's chemistry. It encompasses the synthesis, purification, and structural elucidation of the target compound and a focused set of its direct derivatives. While the rationale for the investigation is heavily influenced by the potential applications in medicinal and materials chemistry, this research program does not extend to comprehensive pharmacological screening, clinical trials, or the development of large-scale material applications. The primary goal is to establish this compound as a well-characterized and accessible chemical entity, thereby enabling its use in broader, more specialized future research endeavors.

Chemical Compound Data

Table 1: Properties of this compound Note: Experimental data for this specific compound is not readily available in the reviewed literature. Properties are calculated based on its chemical structure.

| Property | Value |

| IUPAC Name | 3-(2-Hydroxypyrimidin-5-yl)benzoic acid |

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CN=C(N=C2)O)C(=O)O |

| Physical State | Predicted: Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| CAS Number | Data not available |

Mentioned Compounds

Properties

IUPAC Name |

3-(2-oxo-1H-pyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)8-3-1-2-7(4-8)9-5-12-11(16)13-6-9/h1-6H,(H,14,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBIJKSTMQOQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686815 | |

| Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111108-95-2 | |

| Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Carboxyphenyl 2 Hydroxypyrimidine

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For 5-(3-Carboxyphenyl)-2-hydroxypyrimidine, two primary disconnection points offer logical synthetic pathways.

Disconnection 1: C5-Aryl Bond: The most prominent disconnection is at the carbon-carbon bond linking the pyrimidine (B1678525) ring and the phenyl group. This approach suggests a cross-coupling reaction, a powerful and widely used method in modern organic synthesis. This disconnection leads to two key synthons: a 5-halopyrimidine (such as 5-bromo-2-hydroxypyrimidine) and a 3-carboxyphenyl organometallic reagent (like 3-carboxyphenylboronic acid). This strategy is often convergent, allowing for the independent synthesis and modification of both fragments before their final assembly.

Disconnection 2: Pyrimidine Ring Bonds: A more classical approach involves disconnecting the bonds that form the pyrimidine ring itself. Following the logic of principal pyrimidine synthesis, the ring is typically formed from a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit. advancechemjournal.comwikiwand.com This disconnection breaks the pyrimidine into urea (B33335) (the N-C-N fragment) and a substituted three-carbon aldehyde or ketone derivative, specifically one already bearing the 3-carboxyphenyl group. This leads to a linear synthesis where the aryl substituent is incorporated from the start.

These two primary disconnections form the basis for the main synthetic strategies explored for this target molecule.

Exploration and Optimization of Convergent and Linear Synthetic Routes

The foundational method for constructing the pyrimidine ring involves the condensation of a compound containing an amidine structure with a three-carbon component, typically a β-dicarbonyl compound or its equivalent. wikiwand.comsphinxsai.com

In a linear approach to this compound, the synthesis would commence with a precursor already containing the substituted phenyl ring. A plausible route involves the reaction of urea with a suitably functionalized three-carbon electrophile, such as a derivative of 3-(3-formylphenyl)propanoic acid or a related β-keto ester. The general reaction is a cyclocondensation, often catalyzed by a base like sodium ethoxide or an acid, which first forms a dihydropyrimidine (B8664642) that is subsequently oxidized to the aromatic pyrimidine. nih.gov

Key Reaction:

Condensation of a 2-(3-carboxyphenyl)-substituted malonaldehyde equivalent with urea.

This method integrates the aryl group early in the sequence, but the synthesis and stability of the required three-carbon starting material can be challenging.

Convergent synthesis via palladium-catalyzed cross-coupling represents a highly versatile and powerful strategy for forming the C5-aryl bond. rsc.orgrsc.org The Suzuki-Miyaura coupling is particularly well-suited for this purpose, involving the reaction of a halo-pyrimidine with a phenylboronic acid derivative. researchgate.net

The synthesis would involve two key intermediates:

5-Bromo-2-hydroxypyrimidine: A readily accessible pyrimidine building block.

3-(Methoxycarbonyl)phenylboronic acid: A commercially available boronic acid where the carboxylic acid is protected as a methyl ester to prevent interference with the basic conditions of the coupling reaction.

The coupling is performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The final step after the coupling would be the hydrolysis of the methyl ester to yield the target carboxylic acid.

| Parameter | Typical Conditions for Suzuki Coupling |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Ligand | Triphenylphosphine (PPh₃), dppf |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/Water, Toluene, DMF |

| Temperature | 80-120 °C |

This interactive table summarizes common conditions for palladium-catalyzed Suzuki cross-coupling reactions used in the synthesis of aryl-pyrimidines.

This convergent approach offers flexibility, as various substituted phenylboronic acids and pyrimidines can be synthesized separately and combined to create a library of analogs.

The carboxylic acid moiety can either be incorporated from the starting material or introduced at a later stage through functional group transformation.

Carrying the Functionality: As described in the classical synthesis approach (2.2.1), starting with a compound like 3-formylbenzoic acid ensures the carboxyl group is present from the outset. However, this group may require protection during subsequent reaction steps.

Late-Stage Functionalization: An alternative is to perform the synthesis with a precursor group on the phenyl ring and convert it to a carboxylic acid in a final step. This can be advantageous if the free carboxyl group is incompatible with earlier reaction conditions. Common precursor functionalities and their conversion methods include:

Nitrile (CN) to Carboxylic Acid: Acidic or basic hydrolysis of a cyanophenyl group. A relevant patent describes the hydrolysis of a cyanopyrimidine to a pyrimidine carboxylic acid, demonstrating the viability of this transformation in related systems. google.comgoogle.com

Ester (COOR) to Carboxylic Acid: Saponification (base-mediated hydrolysis) of a methyl or ethyl ester, commonly employed after cross-coupling reactions. organic-chemistry.org

Methyl (CH₃) to Carboxylic Acid: Oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

The presence of hydroxyl and carboxyl groups, both of which are acidic and nucleophilic, often necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. jocpr.com

Hydroxyl/Pyrimidinone Protection: The 2-hydroxypyrimidine (B189755) exists in tautomeric equilibrium with its pyrimidin-2-one form. The N-H and O-H protons are acidic and can interfere with organometallic reagents or basic conditions.

Benzyl (B1604629) (Bn) ether: Introduced using benzyl bromide (BnBr) and a base. It is stable to a wide range of conditions and is typically removed by catalytic hydrogenation.

Silyl ethers (e.g., TBDMS): Useful for protection but may be labile under acidic or fluoride-containing conditions.

p-Benzyloxybenzyloxy group: A specialized protecting group used to mask the oxo function of a pyrimidinone, removable under mild acid conditions. rsc.org

Carboxyl Protection: The acidic proton of the carboxylic acid is incompatible with many organometallic reactions and basic conditions.

Esters (Methyl, Ethyl, t-Butyl): The most common protecting strategy. Methyl and ethyl esters are formed via Fischer esterification and removed by base-catalyzed hydrolysis. Tert-butyl esters are installed under acidic conditions and removed with mild acid (e.g., TFA), offering an orthogonal protection strategy. rsc.org

| Functional Group | Protecting Group | Introduction Reagents | Removal Conditions |

| Hydroxyl (-OH) | Benzyl (Bn) | BnBr, NaH | H₂, Pd/C |

| Hydroxyl (-OH) | TBDMS | TBDMSCl, Imidazole | TBAF, H⁺ |

| Carboxyl (-COOH) | Methyl Ester | CH₃OH, H⁺ | NaOH, H₂O |

| Carboxyl (-COOH) | tert-Butyl Ester | Isobutylene, H⁺ | Trifluoroacetic Acid (TFA) |

This interactive table outlines common protecting groups for hydroxyl and carboxyl moieties, along with their introduction and removal conditions.

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms of key transformations is crucial for optimization and troubleshooting.

Mechanism of Pyrimidine Ring Formation: The principal synthesis of the 2-hydroxypyrimidine ring from a β-dicarbonyl equivalent and urea generally proceeds through a series of condensation and cyclization steps. The reaction is initiated by the nucleophilic attack of a urea nitrogen onto one of the carbonyl carbons of the three-carbon unit. This is followed by an intramolecular condensation of the second urea nitrogen with the remaining carbonyl group, leading to a cyclic intermediate. Dehydration of this intermediate then yields a dihydropyrimidine, which may subsequently be oxidized to the aromatic pyrimidine product.

Mechanism of Palladium-Catalyzed Suzuki Coupling: The catalytic cycle of the Suzuki reaction is a well-established mechanism that comprises three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-2-hydroxypyrimidine, forming a Pd(II) complex.

Transmetalation: The organoboron species (3-carboxyphenylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

Reductive Elimination: The two organic fragments on the palladium center (the pyrimidine and the phenyl group) couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This mechanistic understanding allows for the rational selection of catalysts, ligands, and reaction conditions to achieve high efficiency and yield in the synthesis of this compound.

Scalability and Efficiency Considerations in Synthetic Route Development

The successful transition of a synthetic route from laboratory scale to industrial production hinges on its scalability and efficiency. For a molecule like this compound, several factors must be optimized to ensure a commercially viable process. These include reaction conditions, availability and cost of starting materials, product yield and purity, and ease of purification.

A common and scalable approach for synthesizing 5-substituted pyrimidines involves the condensation of a three-carbon component with an amidine, urea, or a related compound. For this compound, a potential scalable route could involve the reaction of a suitably substituted three-carbon precursor, which already contains the 3-carboxyphenyl group, with urea.

Key considerations for ensuring scalability and efficiency include:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing byproduct formation. For instance, calorimetric investigations in related pyrimidine syntheses have shown that lower reaction temperatures (e.g., below 40°C) can lead to higher yields.

Raw Material Sourcing: The selection of readily available and cost-effective starting materials is paramount for an economically feasible process.

Purification Methods: Developing a robust and scalable purification protocol is essential for obtaining the final product with the desired purity. Crystallization is often preferred over chromatographic methods at an industrial scale due to its cost-effectiveness and efficiency in handling large quantities.

Process Safety: A thorough evaluation of the reaction's thermal hazards and the implementation of appropriate safety measures are non-negotiable aspects of scaling up a chemical process.

A potential synthetic pathway for a structurally related compound, 5-hydroxy pyrimidine-2-carboxylic acid, has been outlined in a patent, which involves a multi-step process starting from 5-bromo-2-cyanopyrimidine. google.com This suggests that a similar strategy involving coupling reactions to introduce the aryl group could be a viable, scalable option for this compound.

The following table summarizes key parameters that are critical for the scalable synthesis of pyrimidine derivatives:

| Parameter | Key Considerations for Scalability and Efficiency |

| Starting Materials | Cost, availability, stability, and purity. |

| Reaction Conditions | Optimization of temperature, pressure, concentration, and reaction time to maximize yield and throughput. |

| Catalyst | Activity, selectivity, stability, cost, and potential for recycling. |

| Solvent | Low toxicity, recyclability, and ease of removal. |

| Product Isolation | Development of non-chromatographic purification methods like crystallization or distillation. |

| Waste Management | Minimization of waste streams and development of environmentally benign disposal methods. |

| Process Safety | Hazard assessment and implementation of robust safety protocols. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in pharmaceutical manufacturing is of increasing importance to minimize the environmental impact of chemical processes. rasayanjournal.co.inpowertechjournal.com The synthesis of this compound can be designed to be more sustainable by incorporating these principles from the early stages of route development.

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. This can be achieved through high-yield reactions and processes with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of atom-economical processes, where three or more reactants combine in a single step to form the product. rasayanjournal.co.in

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of a synthesis. rasayanjournal.co.in

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com

Use of Catalysis: Catalytic reactions are often more selective and require milder conditions than stoichiometric reactions, leading to higher efficiency and reduced waste. The development of reusable and non-toxic catalysts is a key area of green chemistry research.

Design for Degradation: Designing chemical products that break down into innocuous substances after their use is crucial for preventing environmental pollution.

Several green approaches have been reported for the synthesis of pyrimidine derivatives in general, which could be adapted for the synthesis of this compound. rasayanjournal.co.inpowertechjournal.com These include:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and often allows for solvent-free conditions.

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones.

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification.

Use of Green Catalysts: Employing environmentally benign catalysts, such as biocatalysts or supported metal catalysts that can be easily recovered and reused, is a key aspect of green synthesis.

The following table outlines some green chemistry approaches and their potential benefits in the synthesis of pyrimidine derivatives:

| Green Chemistry Approach | Potential Benefits |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, and simplified purification. rasayanjournal.co.in |

| Microwave/Ultrasound Irradiation | Shorter reaction times, higher yields, and potential for solvent-free reactions. rasayanjournal.co.inpowertechjournal.com |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental impact compared to traditional organic solvents. rasayanjournal.co.in |

| Catalysis (e.g., biocatalysts, reusable catalysts) | Increased reaction efficiency, milder reaction conditions, and reduced waste. |

| Solvent-Free Synthesis | Elimination of solvent waste, simplified work-up, and reduced environmental impact. rasayanjournal.co.inpowertechjournal.com |

By integrating these scalability, efficiency, and green chemistry considerations into the synthetic route design, the production of this compound can be achieved in a manner that is both economically viable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 5 3 Carboxyphenyl 2 Hydroxypyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 5-(3-Carboxyphenyl)-2-hydroxypyrimidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the phenyl ring, the hydroxyl group, and the carboxylic acid group. The chemical shifts are influenced by the electronic environment of each proton. The pyrimidine protons are anticipated to appear at higher chemical shifts due to the electron-withdrawing effect of the nitrogen atoms. The protons on the phenyl ring will show a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The hydroxyl and carboxylic acid protons are typically observed as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4'/H6' (Pyrimidine) | 8.5 - 8.7 | Singlet |

| H2'' (Phenyl) | 8.2 - 8.3 | Singlet |

| H4'' (Phenyl) | 7.8 - 7.9 | Doublet |

| H5'' (Phenyl) | 7.5 - 7.6 | Triplet |

| H6'' (Phenyl) | 7.7 - 7.8 | Doublet |

| OH (Pyrimidine) | 10.0 - 12.0 | Broad Singlet |

| COOH (Carboxyl) | 12.0 - 13.0 | Broad Singlet |

Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for each of the nine unique carbon atoms. The carbonyl carbon of the carboxylic acid and the carbon atom of the hydroxypyrimidine ring (C2') are expected to be the most downfield-shifted signals. The chemical shifts of the aromatic carbons are influenced by the substituents.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2' (Pyrimidine) | 160 - 165 |

| C4'/C6' (Pyrimidine) | 155 - 160 |

| C5' (Pyrimidine) | 115 - 120 |

| C1'' (Phenyl) | 130 - 135 |

| C2'' (Phenyl) | 130 - 135 |

| C3'' (Phenyl) | 135 - 140 |

| C4'' (Phenyl) | 128 - 132 |

| C5'' (Phenyl) | 129 - 133 |

| C6'' (Phenyl) | 127 - 131 |

| COOH (Carboxyl) | 165 - 170 |

Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. docbrown.info

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the complete structural connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the coupled protons on the phenyl ring (H4''-H5'', H5''-H6'').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the link between the phenyl ring and the pyrimidine ring. For example, a correlation between the pyrimidine protons (H4'/H6') and the phenyl carbon C1'' would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=N, and C=C functional groups. The broad O-H stretching vibration of the carboxylic acid dimer is a prominent feature, typically observed in the range of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid and the pyrimidine ring will also give rise to strong absorption bands.

The Raman spectrum complements the FT-IR data. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong Raman signals, whereas they may be weak in the FT-IR spectrum.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak | Stretching |

| N-H (Pyrimidine tautomer) | 3100-3300 | Moderate | Stretching |

| C-H (Aromatic) | 3000-3100 | Strong | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Moderate | Stretching |

| C=O (Pyrimidine tautomer) | 1640-1680 | Moderate | Stretching |

| C=C/C=N (Aromatic/Pyrimidine) | 1450-1650 | Strong | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Moderate | Stretching |

| O-H (Carboxylic Acid) | 900-950 (broad) | Weak | Out-of-plane bend |

Note: Predicted data is based on the analysis of similar structures and general principles of vibrational spectroscopy. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition.

The fragmentation pathway under electron ionization (EI) or electrospray ionization (ESI) would likely involve initial cleavages at the carboxylic acid group and the pyrimidine ring. Common fragmentation patterns for pyrimidines include the loss of HCN or NCO, while benzoic acid derivatives often lose water, CO, and the carboxyl group.

Proposed Fragmentation Pathway:

Molecular Ion (M⁺˙): The initial species detected.

Loss of H₂O: Fragmentation of the carboxylic acid group.

Loss of CO: Further fragmentation of the carboxylic acid.

Loss of COOH: Cleavage of the entire carboxyl group.

Cleavage of the pyrimidine ring: Loss of small neutral molecules like HCN.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region due to π → π* and n → π* transitions associated with the aromatic phenyl ring and the heterocyclic pyrimidine ring. The presence of auxochromic groups like -OH and chromophoric groups like -COOH and the pyrimidine ring system will influence the position and intensity of the absorption maxima (λmax). The solvent used can also affect the spectrum due to solvatochromic shifts.

Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π* (Phenyl) | ~250-270 | High |

| π → π* (Pyrimidine) | ~260-280 | High |

| n → π* | ~300-320 | Low |

Note: Predicted data is based on the analysis of similar structures and general principles of UV-Vis spectroscopy.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding a molecule's conformation, intermolecular interactions, and physical properties.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction analysis of this compound would provide precise data on its molecular structure. This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the conformation of the molecule in the solid state, particularly the dihedral angle between the pyrimidine and phenyl rings. The analysis would also detail the intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and hydroxypyrimidine moieties, which dictate the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single crystal XRD experiment. No published data is currently available for this compound.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a key technique for analyzing the bulk crystalline properties of a material. A PXRD pattern serves as a fingerprint for a specific crystalline phase. This analysis would be essential to determine if this compound can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph would exhibit a unique PXRD pattern and possess distinct physical properties, such as solubility and melting point. PXRD is also critical for confirming the phase purity of a synthesized batch of the compound.

Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) if applicable for radical species or metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For an organic molecule like this compound in its ground state, all electrons are typically paired, rendering it EPR-silent. However, EPR spectroscopy could become a relevant analytical tool if the compound were to form a radical species (e.g., through oxidation or reduction) or if it were to be part of a metal complex containing a paramagnetic metal ion. In such hypothetical cases, EPR could provide valuable information about the electronic structure and the environment of the unpaired electron. As of now, there are no published studies reporting the EPR analysis of any radical or metallic species involving this compound.

Computational and Theoretical Studies of 5 3 Carboxyphenyl 2 Hydroxypyrimidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and energetic landscape of a molecule like 5-(3-carboxyphenyl)-2-hydroxypyrimidine.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 2-hydroxypyrimidine (B189755) ring, which can act as an electron donor. Conversely, the LUMO is likely to be distributed over the electron-withdrawing carboxyphenyl moiety, particularly the carboxylic acid group and the conjugated phenyl ring. This spatial separation of HOMO and LUMO suggests the potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 eV | Correlates with ionization potential |

| ELUMO | -1.5 to -2.5 eV | Correlates with electron affinity |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential (typically colored red) around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these are prime sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups, making them susceptible to nucleophilic attack or hydrogen bond donation. This analysis is vital for understanding how the molecule will interact with other molecules, including solvents and biological receptors.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a single bond connecting the pyrimidine and phenyl rings allows for rotational freedom, leading to different spatial arrangements or conformations. A potential energy surface (PES) map, generated by systematically rotating this bond and calculating the energy at each step, would reveal the most stable conformers (energy minima) and the energy barriers (transition states) between them. The planarity of the molecule is a key determinant of its electronic properties, as a more planar conformation allows for greater π-electron delocalization between the two ring systems. The interplay between steric hindrance from ortho hydrogens and the electronic stabilization of a planar structure would dictate the preferred conformation.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state or in solution, molecules of this compound are expected to engage in various non-covalent interactions that influence its physical properties and crystal packing.

Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The carboxylic acid group can form strong hydrogen bond dimers with neighboring molecules. The hydroxyl and amine-like protons on the pyrimidine ring can also act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. These interactions are crucial in determining the supramolecular assembly of the compound.

Tautomeric Preferences and Equilibrium Dynamics of the 2-hydroxypyrimidine Moiety

The 2-hydroxypyrimidine moiety can exist in two tautomeric forms: the hydroxy form (enol) and the keto form (pyrimidinone). Computational studies on 2-hydroxypyrimidine itself and its derivatives have consistently shown that the keto tautomer is generally more stable than the hydroxy tautomer, both in the gas phase and in solution. This preference is attributed to the greater resonance stabilization and more favorable bond energies in the keto form.

For this compound, DFT calculations would be employed to determine the relative energies of the two tautomers. The energy difference would quantify the equilibrium constant between the two forms. It is highly probable that the pyrimidinone tautomer would be the predominant species. The presence of the carboxyphenyl substituent is unlikely to reverse this inherent preference of the 2-hydroxypyrimidine core. The dynamics of the proton transfer between the oxygen and nitrogen atoms could also be investigated by locating the transition state for the tautomerization reaction, providing insight into the kinetic barrier of this process.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxypyrimidine |

Chemical Reactivity and Functional Group Transformations of 5 3 Carboxyphenyl 2 Hydroxypyrimidine

Reactions Involving the Carboxyl Group

The carboxylic acid functional group (-COOH) is a versatile center for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification: The carboxyl group of 5-(3-carboxyphenyl)-2-hydroxypyrimidine can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a standard method for producing esters from carboxylic acids. For example, reacting the compound with methanol (B129727) or ethanol (B145695) under acidic conditions (e.g., sulfuric acid) would yield the corresponding methyl or ethyl ester.

Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine. This typically requires activating the carboxyl group first, often by converting it into a more reactive intermediate like an acid chloride or by using coupling reagents. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and results in the formation of water, which must be removed to drive the reaction to completion. Modern peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate this transformation under milder conditions. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Interactive Table: Representative Amidation and Esterification Conditions for Aromatic Carboxylic Acids

| Transformation | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst) | Reflux | Methyl Ester |

| Amidation | Amine, EDC, HOBt | Room Temperature, DMF | Amide |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Et₃N) | Two steps: 1. Reflux 2. 0 °C to RT | Amide |

Acid Chlorides: The hydroxyl (-OH) component of the carboxyl group can be substituted with a chlorine atom to form a highly reactive acyl chloride (acid chloride). This is a crucial step for synthesizing other carboxylic acid derivatives like esters and amides under mild conditions. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). nih.govresearchgate.net The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification. researchgate.net Oxalyl chloride is another effective reagent that operates under mild conditions and is often used when sensitive functional groups are present elsewhere in the molecule. nist.gov Given the presence of the hydroxypyrimidine moiety, which could potentially react with these chlorinating agents, careful selection of reaction conditions would be necessary to achieve chemoselectivity.

Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. For a molecule like this compound, this could occur intermolecularly to form a symmetric anhydride (B1165640) or by reacting its derived acid chloride with a carboxylate salt.

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). For this compound, the carboxyl group is attached to a phenyl ring, meaning its decarboxylation behavior will be analogous to that of substituted benzoic acids.

The decarboxylation of simple benzoic acids is generally difficult and requires high temperatures (above 200 °C), often with a catalyst such as copper. nist.gov The stability of the resulting aryl carbanion intermediate is a key factor. Electron-donating groups on the aromatic ring can destabilize this intermediate, making decarboxylation harder, while electron-withdrawing groups can facilitate it. However, the position of the substituent is critical. Hydroxyl groups in the ortho or para positions to the carboxyl group are known to significantly promote decarboxylation, often allowing the reaction to proceed at lower temperatures. nist.gov

In contrast, the decarboxylation of pyrimidine (B1678525) carboxylic acids, where the carboxyl group is directly attached to the pyrimidine ring, follows different mechanisms. For instance, pyrimidine-2-carboxylic acid decarboxylates via a Hammick-type mechanism involving the formation of a stabilized ylide intermediate after protonation of the ring nitrogen. This pathway is not directly applicable to this compound, as the carboxyl group is insulated from the pyrimidine ring by the phenyl group. Therefore, any decarboxylation would proceed through mechanisms typical for benzoic acids, likely requiring forcing conditions unless facilitated by other substituents on the phenyl ring or through specialized catalytic methods. nih.govorganic-chemistry.org

Reactions Involving the Hydroxypyrimidine Moiety

The 2-hydroxypyrimidine (B189755) portion of the molecule exists in a tautomeric equilibrium with its keto form, 2-pyrimidinone. In aqueous solution, the keto form is generally favored. acs.org This tautomerism is crucial as it creates an ambident nucleophile, with potential reaction sites at both the exocyclic oxygen and the ring nitrogen atoms.

O-Alkylation: The introduction of an alkyl group onto the oxygen atom of the hydroxypyrimidine ring yields a 2-alkoxypyrimidine derivative. This reaction is often performed using an alkyl halide in the presence of a base. However, a common challenge is the competition between O-alkylation and N-alkylation (at the N1 or N3 positions of the pyrimidine ring). nih.gov The regioselectivity of the reaction is highly dependent on several factors, including the nature of the alkylating agent, the solvent, the base, and the temperature. neliti.com Generally, reactions favoring the formation of a free anion (e.g., using polar aprotic solvents like DMF) tend to result in a mixture of N- and O-alkylated products. A fast, high-yielding, and selective protocol for the O-alkylation of pyrimidin-2(1H)-ones has been developed using specific heterocyclic alkylating agents, which furnished the O-alkylated product exclusively. nih.gov

Interactive Table: Factors Influencing N- vs. O-Alkylation of 2-Hydroxypyrimidine Analogs

| Factor | Favors O-Alkylation | Favors N-Alkylation | Rationale |

|---|---|---|---|

| Solvent | Non-polar (e.g., Benzene) | Polar Aprotic (e.g., DMF) | Polar solvents promote dissociation into free ions, allowing reaction at the more nucleophilic nitrogen. |

| Counter-ion | Ag⁺ | Na⁺, K⁺ | Silver ions coordinate strongly with the oxygen atom (hard-hard interaction), directing alkylation there. |

| Alkylating Agent | "Hard" electrophiles (e.g., R-OTs) | "Soft" electrophiles (e.g., R-I) | Based on Hard-Soft Acid-Base (HSAB) theory; the ring nitrogen is a softer nucleophile than the exocyclic oxygen. |

O-Acylation: Similar to alkylation, acylation can occur at either the oxygen or nitrogen atoms. O-acylation is typically achieved using acyl chlorides or anhydrides. rsc.org The presence of a bulky substituent at the 2-position of a hydroxypyrimidine can promote O-acylation. rsc.org For instance, 2-amino-4-hydroxypyrimidines have been shown to undergo O-acylation with aroyl halides. rsc.org Chemoselective O-acylation of similar hydroxy-heterocycles can also be achieved under acidic conditions where the ring nitrogens are protonated, leaving the hydroxyl group as the primary nucleophile. nih.gov

Electrophilic halogenation of the 2-hydroxypyrimidine ring is a known transformation. Due to the tautomeric equilibrium with 2-pyrimidinone, the ring has characteristics similar to other activated aromatic systems like phenols. acs.org Bromination of 2-pyridone, a related heterocyclic system, occurs preferentially at the positions ortho and para to the hydroxyl group (C3 and C5). acs.org Similarly, studies on 2(1H)-pyrimidinone show that bromination occurs at the C5 position. researchgate.net

Common halogenating agents include elemental bromine (Br₂) in an aqueous or organic solvent, or N-halosuccinimides like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.netgoogle.com For instance, 2-hydroxypyrimidine can be brominated at the 5-position by reacting it with bromine in water at low temperatures. google.com

Chlorination of hydroxypyrimidines can also be achieved by converting the hydroxyl group into a chloro group using reagents like phosphorus oxychloride (POCl₃). nih.govpublish.csiro.au This reaction typically requires heating and transforms the 2-hydroxypyrimidine into a 2-chloropyrimidine, which is a versatile intermediate for subsequent nucleophilic substitution reactions. The presence of the bulky 5-(3-carboxyphenyl) substituent may influence the reactivity and regioselectivity of these halogenation reactions due to steric hindrance and electronic effects.

Nitration and Sulfonation of the Pyrimidine and Phenyl Rings

Electrophilic substitution reactions, such as nitration and sulfonation, are fundamental transformations in aromatic chemistry. The regioselectivity of these reactions on this compound is influenced by the electronic properties of both the pyrimidine and the substituted phenyl rings.

The pyrimidine ring is generally considered an electron-deficient heterocycle, making it less susceptible to electrophilic attack compared to benzene (B151609). Any electrophilic substitution on the pyrimidine ring itself would be challenging.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ | 5-(3-Carboxy-4-nitrophenyl)-2-hydroxypyrimidine and 5-(3-Carboxy-6-nitrophenyl)-2-hydroxypyrimidine |

| SO₃/H₂SO₄ | 5-(3-Carboxy-4-sulfophenyl)-2-hydroxypyrimidine and 5-(3-Carboxy-6-sulfophenyl)-2-hydroxypyrimidine |

Chemical Transformations of the Phenyl Substituent

Electrophilic Aromatic Substitution Reactions

As discussed in the previous section, the phenyl ring of this compound is deactivated, making electrophilic aromatic substitution challenging. Besides nitration and sulfonation, other electrophilic aromatic substitution reactions like halogenation and Friedel-Crafts reactions would also be expected to be sluggish and require forcing conditions. The directing effect of the carboxyl group would favor substitution at the meta positions.

Reduction and Oxidation Reactions of the Phenyl Ring

The phenyl ring can undergo reduction under specific conditions. Catalytic hydrogenation, for instance, using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, could reduce the phenyl ring to a cyclohexyl ring. This reaction would likely require high pressure and temperature due to the stability of the aromatic system.

Oxidation of the phenyl ring is generally difficult due to its inherent stability. Under vigorous oxidative conditions, the entire molecule is likely to decompose. However, if the phenyl ring were to be substituted with activating groups, selective oxidation might be possible.

Investigation of Reaction Mechanisms and Kinetics

Regioselectivity and Chemoselectivity Studies in Complex Transformations

The presence of multiple functional groups in this compound presents challenges in terms of regioselectivity and chemoselectivity. For instance, in reactions involving strong nucleophiles or bases, the acidic proton of the carboxylic acid and the hydroxyl group on the pyrimidine ring could react.

In electrophilic substitution reactions, the primary challenge is the low reactivity of both aromatic rings. Achieving selective substitution on either the pyrimidine or the phenyl ring would require careful selection of reagents and reaction conditions. For example, to favor substitution on the phenyl ring, conditions that minimize the protonation of the pyrimidine nitrogen atoms might be employed.

Further research is needed to experimentally validate the predicted reactivity and to explore the full synthetic potential of this molecule.

Synthesis and Characterization of Derivatives and Analogues of 5 3 Carboxyphenyl 2 Hydroxypyrimidine

Design Principles for Structurally Related Pyrimidine (B1678525) Derivatives

The design of derivatives of 5-(3-carboxyphenyl)-2-hydroxypyrimidine is guided by established principles in medicinal chemistry aimed at optimizing molecular properties. nih.govnih.gov A primary strategy involves structure-activity relationship (SAR) studies, which are fundamental to understanding how specific structural modifications influence the compound's characteristics. nsf.govnih.gov For the parent compound, key regions for modification include the carboxyphenyl group, the hydroxypyrimidine core, and the linkage between them.

Design principles often focus on altering physicochemical properties such as solubility, lipophilicity, and electronic distribution. nih.gov For instance, the carboxylic acid moiety is a key site for modification to influence polarity and hydrogen bonding capabilities. The pyrimidine ring itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's steric and electronic profile. researchgate.netresearchgate.net The combination of different pharmacophoric groups onto the pyrimidine scaffold can lead to the rational design of new molecules with pre-selected characteristics. nih.gov

Another key design principle is bioisosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties to enhance desired characteristics while maintaining the primary activity. nih.govacs.org This can involve replacing the carboxylic acid with other acidic groups or modifying the heterocyclic core. acs.orgresearchgate.net By systematically applying these principles, libraries of structurally related pyrimidine derivatives can be designed to explore the chemical space around the parent compound and identify analogues with improved profiles. bu.edu.egnih.gov

**6.2. Synthetic Strategies for Analogue Libraries

The synthesis of pyrimidine derivatives typically involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.egresearchgate.net Starting from this compound, analogue libraries can be generated through targeted modifications of its distinct structural components.

The carboxylic acid group on the phenyl ring is a prime target for derivatization. Standard organic transformations can be employed to generate a wide array of analogues.

Esterification: Reaction of the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters. This modification can significantly alter the compound's lipophilicity and cell permeability.

Amidation: Coupling the carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) produces a library of amides. This allows for the introduction of various functional groups and can modulate hydrogen bonding interactions.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), providing a neutral analogue.

Ring Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce substituents onto the phenyl ring. The positions of substitution would be directed by the existing carboxyphenyl and pyrimidine groups. wikipedia.org

The pyrimidine ring itself offers several avenues for chemical modification. growingscience.com The electron-deficient nature of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, facilitates nucleophilic aromatic substitution. wikipedia.org

Modification of the 2-Hydroxy Group: The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyrimidinone form. It can be converted to a more reactive 2-chloro group using reagents like phosphorus oxychloride (POCl₃). This chloro-derivative can then undergo nucleophilic substitution with various nucleophiles, including amines, alkoxides, and thiols, to generate a diverse set of 2-substituted pyrimidines. nih.gov

C-H Functionalization: Direct C-H functionalization at other positions of the pyrimidine ring, while challenging, represents a modern approach to creating analogues. nsf.gov

N-Alkylation: Alkylation could occur at one of the ring nitrogen atoms, although this is generally more difficult for pyrimidines compared to more basic heterocycles like pyridine. wikipedia.org

Isosteric replacement is a powerful strategy to modulate the properties of the parent compound while retaining its core binding interactions. nih.gov

Carboxylic Acid Isosteres: The carboxylic acid group can be replaced with other acidic functional groups that are sterically and electronically similar. Common isosteres include tetrazole, sulfonamide, or hydroxamic acid. These replacements can improve metabolic stability and alter pKa values.

Ring Isosteres: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or furan, to explore different steric and electronic environments.

Core Scaffold Hopping: The entire 2-hydroxypyrimidine (B189755) core could be replaced by other heterocyclic systems known to act as purine (B94841) isosteres, such as pyrrolo[3,2-d]pyrimidines or pyrazolo[4,3-d]pyrimidines, to explore novel chemical space. mdpi.com For example, a 1,2,4-triazole (B32235) has been successfully used as a bioisosteric replacement for an amide group in other pyrimidine derivatives. acs.org

A summary of potential synthetic strategies is presented below.

Table 1: Synthetic Strategies for Generating Derivatives of this compound| Modification Site | Strategy | Reagents/Conditions | Resulting Derivative Class |

|---|---|---|---|

| Phenyl Substituent | Esterification | R-OH, H⁺ | Carboxyester Derivatives |

| Phenyl Substituent | Amidation | R₂-NH, Coupling Agents (EDC) | Carboxamide Derivatives |

| Pyrimidine Ring | O- to Cl- Conversion | POCl₃ | 2-Chloropyrimidine Intermediate |

| Pyrimidine Ring | Nucleophilic Substitution | R-NH₂, R-OH, R-SH on 2-chloro intermediate | 2-Amino-, 2-Alkoxy-, 2-Thio- Derivatives |

Comparative Spectroscopic and Structural Analysis of Derivatives

The characterization of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry. researchgate.netnih.gov Single-crystal X-ray diffraction can provide definitive structural confirmation. mdpi.com

For the parent compound, This compound , characteristic spectroscopic signals are expected.

¹H NMR: Signals would include distinct peaks for the pyrimidine ring protons, aromatic protons on the phenyl ring in a specific splitting pattern, and exchangeable protons for the carboxylic acid and hydroxyl groups.

¹³C NMR: Resonances would be observed for the carbonyl carbon of the carboxylic acid, as well as for the distinct carbons of the pyrimidine and phenyl rings. researchgate.net

FTIR: Characteristic vibrational bands would be present for the O-H stretch of the carboxylic acid and hydroxyl group (broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C=O of the pyrimidinone tautomer (around 1650 cm⁻¹), and aromatic C=C and C=N stretching vibrations (1600-1450 cm⁻¹). researchgate.netvandanapublications.com

Structural modifications would lead to predictable changes in these spectra. For example, converting the carboxylic acid to a methyl ester would result in the disappearance of the acidic O-H proton signal and the appearance of a new singlet around 3.9 ppm in the ¹H NMR spectrum, corresponding to the methoxy (B1213986) group. In the FTIR spectrum, the broad O-H band would be replaced by C-H stretching bands, and the carbonyl stretch would shift to a higher wavenumber (around 1730 cm⁻¹).

Similarly, substitution at the 2-position of the pyrimidine ring would significantly alter the spectroscopic data. Replacing the 2-hydroxy group with a 2-amino group would introduce new N-H stretching bands in the IR spectrum and a new signal for the amino protons in the ¹H NMR spectrum.

Table 2: Expected Spectroscopic Data for Hypothetical Derivatives

| Compound | Modification | Expected ¹H NMR Change (from parent) | Expected IR Change (from parent) |

|---|---|---|---|

| Methyl 3-(2-hydroxy-pyrimidin-5-yl)benzoate | Esterification | Disappearance of broad COOH proton; appearance of -OCH₃ singlet (~3.9 ppm). | Disappearance of broad O-H acid stretch; C=O stretch shifts to ~1730 cm⁻¹. |

| 3-(2-Hydroxypyrimidin-5-yl)-N-phenylbenzamide | Amidation | Disappearance of COOH proton; appearance of amide N-H proton signal. | C=O stretch shifts to ~1660 cm⁻¹; appearance of N-H stretch. |

| 5-(3-Carboxyphenyl)-2-aminopyrimidine | 2-OH to 2-NH₂ | Disappearance of pyrimidine OH proton; appearance of NH₂ proton signal. | Appearance of N-H stretching bands (~3400-3200 cm⁻¹). |

Correlation Between Structural Modifications and Electronic Properties

Structural modifications to this compound directly influence its electronic properties, which in turn affects its reactivity, polarity, and potential intermolecular interactions. acs.org The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This deficiency is most pronounced at the 2, 4, and 6 positions.

Introducing electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), onto the phenyl ring would further decrease the electron density of the aromatic system. This effect would be observable in NMR spectroscopy, where adjacent protons would shift downfield. Conversely, adding electron-donating groups (EDGs), like a methoxy group (-OCH₃), would increase the electron density. rsc.org

Computational methods, such as Density Functional Theory (DFT), can be used to calculate and visualize these electronic effects. africanjournalofbiomedicalresearch.com Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as molecular electrostatic potential (MEP) maps, can provide quantitative insights into how structural changes modulate the electronic landscape of the molecule. For instance, the introduction of an EWG is expected to lower both HOMO and LUMO energy levels. These computational studies can help rationalize observed properties and guide the design of future analogues. africanjournalofbiomedicalresearch.comnih.gov

Table 3: Correlation of Structural Modification with Electronic Properties

| Derivative Structure | Modification Type | Effect on Phenyl Ring | Effect on Pyrimidine Ring | Predicted Change in Polarity |

|---|---|---|---|---|

| 5-(3-Carboxy-4-nitrophenyl)-2-hydroxypyrimidine | EWG on Phenyl Ring | Decreased electron density | Minor inductive effect | Increased |

| 5-(3-Carboxy-4-methoxyphenyl)-2-hydroxypyrimidine | EDG on Phenyl Ring | Increased electron density | Minor inductive effect | Slightly Decreased |

| 5-(3-Carboxyphenyl)-2-aminopyrimidine | EDG on Pyrimidine Ring | No direct effect | Increased electron density | Increased |

| 5-(3-Carboxyphenyl)-2-chloropyrimidine | EWG on Pyrimidine Ring | No direct effect | Decreased electron density | Decreased |

Coordination Chemistry of 5 3 Carboxyphenyl 2 Hydroxypyrimidine

Ligand Properties of 5-(3-Carboxyphenyl)-2-hydroxypyrimidine for Metal Complexation

The multifaceted chemical structure of this compound makes it a theoretically versatile ligand for metal complexation. Its potential to coordinate with metal ions stems from the presence of several donor atoms.

Identification of Potential Coordination Sites (Carboxyl, Hydroxyl, Pyrimidine (B1678525) Nitrogen)

The primary coordination sites on the this compound molecule are predicted to be the oxygen atoms of the carboxyl and hydroxyl groups, and the nitrogen atoms of the pyrimidine ring.

Carboxyl Group (-COOH): The carboxyl group offers two oxygen atoms that can coordinate to a metal center. This can occur through the carbonyl oxygen or the hydroxyl oxygen, or both. Deprotonation of the carboxylic acid to form a carboxylate (-COO⁻) significantly enhances its coordinating ability, making the two oxygen atoms more potent donors.

Hydroxyl Group (-OH): The hydroxyl group attached to the pyrimidine ring at the 2-position is another potential coordination site. Similar to the carboxyl group, deprotonation to an alkoxide (-O⁻) would increase its Lewis basicity and affinity for metal ions.

Pyrimidine Nitrogen Atoms: The pyrimidine ring contains two nitrogen atoms. Their availability for coordination depends on their position and electronic environment. In a pyrimidine ring, the nitrogen atoms are generally considered good donor sites for metal ions.

Monodentate, Bidentate, and Multidentate Coordination Modes

Based on the identified potential coordination sites, this compound could theoretically exhibit a range of coordination modes:

Monodentate Coordination: The ligand could coordinate to a metal center through a single donor atom. This could involve one of the carboxylate oxygen atoms, the hydroxyl oxygen, or one of the pyrimidine nitrogen atoms.

Bidentate Coordination: The ligand could chelate to a metal ion using two donor atoms. Plausible bidentate coordination modes include:

Coordination through both oxygen atoms of the carboxylate group, forming a four-membered chelate ring.

Coordination involving one carboxylate oxygen and a pyrimidine nitrogen atom.

Coordination through the hydroxyl oxygen and an adjacent pyrimidine nitrogen atom, which would form a stable five- or six-membered chelate ring depending on the specific nitrogen atom involved.

Multidentate and Bridging Coordination: The presence of multiple, spatially separated donor sites suggests that this compound could act as a multidentate ligand, coordinating to a single metal center through more than two sites. Furthermore, it could function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. For instance, the carboxylate group could bridge two metal ions, while the pyrimidine nitrogen atoms coordinate to other metal centers.

Synthesis and Isolation of Metal Complexes with Various Transition and Main Group Metals

There are no specific published methods for the synthesis and isolation of metal complexes of this compound. Generally, the synthesis of such complexes would likely involve the reaction of a salt of the desired transition or main group metal with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, would be critical in determining the final product's structure and composition. Isolation of the resulting solid complexes would typically be achieved through filtration, followed by washing and drying.

Spectroscopic and Structural Characterization of Metal Complexes

Detailed spectroscopic and structural characterization data for metal complexes of this compound are not available in the scientific literature. The following subsections outline the techniques that would be hypothetically employed for such characterization.

X-ray Crystallography of Metal-5-(3-Carboxyphenyl)-2-hydroxypyrimidine Complexes

Single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional structure of any isolated crystalline metal complexes. This technique would provide unambiguous information on bond lengths, bond angles, the coordination geometry around the metal center, and the specific coordination mode of the ligand. However, no crystal structures for metal complexes of this specific ligand have been reported.

NMR, IR, UV-Vis, and EPR Spectroscopy of Complexes

A combination of spectroscopic techniques would be essential to characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial in identifying the coordination sites of the ligand. Changes in the vibrational frequencies of the C=O and O-H stretches of the carboxyl group, the O-H stretch of the hydroxyl group, and the C=N and C=C stretches of the pyrimidine ring upon complexation would indicate their involvement in coordination to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy would provide valuable information about the ligand's structure in the complex. Shifts in the resonances of protons and carbons near the coordination sites would confirm the ligand's binding to the metal.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would be used to study the electronic transitions within the ligand and the metal complexes. The appearance of new absorption bands or shifts in the existing ligand-based transitions upon complexation would provide insights into the electronic structure of the complex and the coordination environment of the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, EPR spectroscopy would be a powerful tool to probe the electronic environment of the unpaired electrons on the metal center. The EPR spectrum can provide information about the oxidation state, spin state, and coordination geometry of the metal ion.

Due to the lack of experimental data, no data tables for the spectroscopic and structural characterization of metal complexes with this compound can be provided.

Stoichiometry and Stability Studies of Metal-Ligand Complexes

The stoichiometry of metal complexes involving this compound is anticipated to be influenced by several factors, including the nature of the metal ion, the pH of the solution, and the reaction conditions. The ligand can potentially act as a monodentate, bidentate, or even a bridging ligand, leading to various stoichiometric ratios such as 1:1, 1:2, or polymeric structures. The coordination could occur through the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the deprotonated carboxylate and hydroxyl groups.

The stability of the resulting metal-ligand complexes is a critical aspect of their coordination chemistry. Stability constants provide a quantitative measure of the strength of the metal-ligand interaction in solution. Although specific stability constants for this compound complexes are not documented, data from analogous structures, such as pyridinecarboxylic acids and other pyrimidine derivatives, can offer valuable insights.

For instance, studies on cobalt(II) complexes with various pyridinecarboxylic acids have determined their stability constants (log β). Similarly, the stability constants for iron(II) and iron(III) complexes with pyridine-2,6-bis(monothiocarboxylic acid) have been reported, highlighting the significant difference in stability with the oxidation state of the metal. The stability of complexes with ligands like thiamine, which contains a pyrimidine ring, has also been investigated, showing a dependence on the metal ion, with a common stability order of Cu(II) > Ni(II) > Co(II) > Zn(II).

Based on these related systems, it is expected that this compound would form stable complexes with a variety of transition metal ions. The chelate effect, resulting from the multidentate nature of the ligand, would likely contribute to the high stability of these complexes.

To illustrate the range of stability constants that might be expected for metal complexes of ligands structurally related to this compound, the following table presents data for cobalt(II) complexes with different pyridinecarboxylic acids.

| Ligand | Metal Ion | Stoichiometry (M:L) | log β | Reference |

|---|---|---|---|---|

| Picolinic Acid | Co(II) | 1:1 | 6.19 | |

| Nicotinic Acid | Co(II) | 1:1 | - | |

| Isonicotinic Acid | Co(II) | 1:1 | - | |

| Pyridine-2,6-bis(monothiocarboxylic acid) | Fe(II) | 1:2 | 12 | |

| Pyridine-2,6-bis(monothiocarboxylic acid) | Fe(III) | 1:2 | 33.36 | |

| Thiamine | Cu(II) | 1:1 | - | |

| Thiamine | Ni(II) | 1:1 | - | |

| Thiamine | Co(II) | 1:1 | - | |

| Thiamine | Zn(II) | 1:1 | - |

Investigation of Catalytic Applications of Metal Complexes (e.g., homogeneous or heterogeneous catalysis)